molecular formula C10H11ClF3N B3109727 trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride CAS No. 175168-77-1

trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride

Cat. No.: B3109727
CAS No.: 175168-77-1
M. Wt: 237.65
InChI Key: CXCTXCXCIYKANU-DKXTVVGFSA-N
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Description

trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride: is a chemical compound with the molecular formula C10H11ClF3N and a molecular weight of 237.65 g/mol . This compound is known for its unique structural features, including a cyclopropane ring and a trifluoromethyl group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for investigating the interactions of trifluoromethylated molecules with biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and advanced materials .

Mechanism of Action

The mechanism of action of trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, leading to improved binding affinity and selectivity for certain biological targets. The cyclopropane ring may also contribute to the compound’s rigidity and conformational stability, influencing its biological activity .

Comparison with Similar Compounds

  • trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine
  • cis-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine
  • 2-(2-(Trifluoromethyl)phenyl)cyclopropanamine

Comparison: Compared to similar compounds, trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride exhibits unique properties due to its specific stereochemistry and the presence of the hydrochloride salt. These features can influence its solubility, stability, and reactivity, making it distinct from its analogs .

Properties

IUPAC Name

(1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14;/h1-4,7,9H,5,14H2;1H/t7-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCTXCXCIYKANU-DKXTVVGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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